molecular formula C20H26N2O2 B2969854 N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide CAS No. 1797962-02-7

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide

Cat. No.: B2969854
CAS No.: 1797962-02-7
M. Wt: 326.44
InChI Key: OXRKGQXXJCYMPV-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a dimethylaminoethyl group, and an oxanyl group, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxamide core. This is followed by the introduction of the dimethylaminoethyl group and the oxanyl group through various chemical reactions. Common reagents used in these steps include dimethylamine, oxirane, and naphthalene derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. Industrial production often employs advanced techniques such as automated reactors, in-line monitoring, and purification systems to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction could produce amine-functionalized naphthalene compounds .

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction that generates free radicals, initiating polymerization. In biological systems, its fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide is unique due to its combination of functional groups, which confer distinct photochemical and fluorescent properties. This makes it particularly valuable in applications requiring precise control over polymerization and imaging .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-21(2)12-13-22(17-10-14-24-15-11-17)20(23)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,17H,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRKGQXXJCYMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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